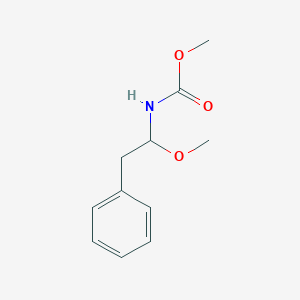
Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester is a chemical compound with the molecular formula C11H15NO3 It is a derivative of carbamic acid and is characterized by the presence of a methoxy group and a phenylethyl group attached to the carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester typically involves the reaction of (1-methoxy-2-phenylethyl)amine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
[ \text{(1-methoxy-2-phenylethyl)amine} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and methanol.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxyl derivative.
Substitution: The phenylethyl group can participate in substitution reactions, where the phenyl ring can be modified with different substituents.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Hydrolysis: Carbamic acid and methanol.
Oxidation: Hydroxyl derivative of the original compound.
Substitution: Various substituted phenylethyl derivatives.
Scientific Research Applications
Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenylethyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester can be compared with other similar compounds, such as:
Carbamic acid, (1-methoxy-2-phenylethyl)-, phenylmethyl ester: Similar structure but with a phenylmethyl group instead of a methyl group.
Carbamic acid, (1-methoxy-2-phenylethyl)-, 1,1-dimethylethyl ester: Contains a 1,1-dimethylethyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
136354-01-3 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl N-(1-methoxy-2-phenylethyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-14-10(12-11(13)15-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,12,13) |
InChI Key |
HRRNJTREZHCZPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=CC=C1)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















